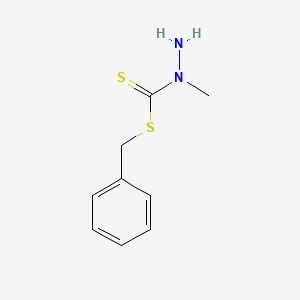
Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester is an organic compound with a complex structure that includes hydrazine, carbodithioic acid, and phenylmethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester typically involves the reaction of hydrazine derivatives with carbon disulfide and subsequent esterification. One common method includes the following steps:
Reaction with Carbon Disulfide: Hydrazine derivatives react with carbon disulfide to form dithiocarbazate intermediates.
Esterification: The intermediate is then esterified using phenylmethyl halides under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted hydrazines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that are critical for cellular functions.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarbodithioic acid, 1-methyl-, methyl ester
- Hydrazinecarbodithioic acid, 1-methyl-, ethyl ester
- Hydrazinecarbodithioic acid, 1-methyl-, butyl ester
Uniqueness
Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester stands out due to its phenylmethyl ester group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
25554-81-8 |
|---|---|
Fórmula molecular |
C9H12N2S2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
benzyl N-amino-N-methylcarbamodithioate |
InChI |
InChI=1S/C9H12N2S2/c1-11(10)9(12)13-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3 |
Clave InChI |
LVWZTAJAEIEHNR-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=S)SCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


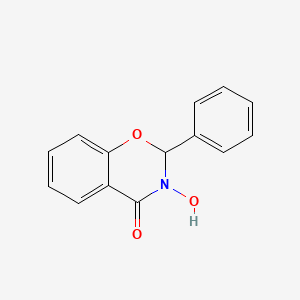

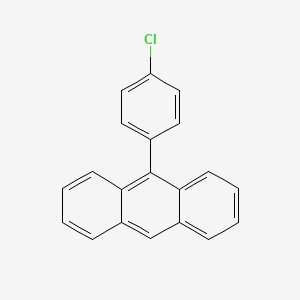
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
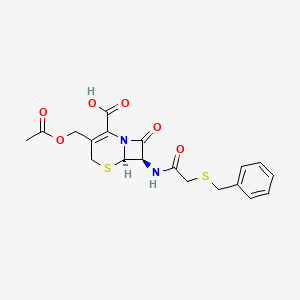

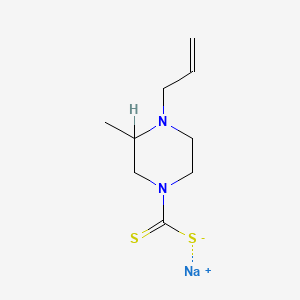
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
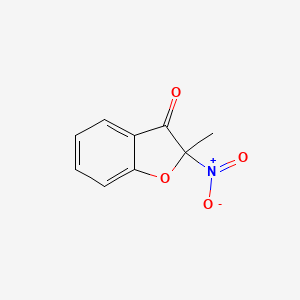

![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
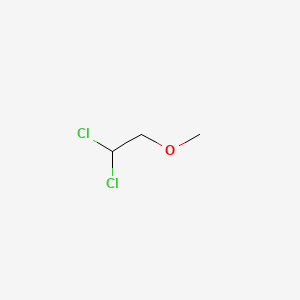
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)
